molecular formula C7H10N2O3 B1490481 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid CAS No. 1082329-24-5

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid

Cat. No.: B1490481
CAS No.: 1082329-24-5
M. Wt: 170.17 g/mol
InChI Key: GQMXAYSYMPKABP-UHFFFAOYSA-N
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Description

Structural Characterization

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid has been confirmed through X-ray crystallography, as referenced in the compound’s characterization. While specific crystallographic parameters (e.g., unit cell dimensions, bond lengths, and angles) are not explicitly detailed in the literature, the structure aligns with typical 1,2,4-oxadiazole derivatives. Key features include:

  • Planar oxadiazole ring : The five-membered heterocycle adopts a planar conformation due to aromatic stabilization from conjugated lone pairs of oxygen and nitrogen atoms.
  • Isopropyl substituent orientation : The propan-2-yl group at position 5 likely adopts a staggered conformation to minimize steric strain.
  • Acetic acid group positioning : The carboxylic acid moiety at position 3 protrudes outward, enabling hydrogen bonding or ionic interactions.

No experimental X-ray data for this specific compound is publicly available, but analogous 1,2,4-oxadiazole derivatives (e.g., 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) exhibit crystalline packing dominated by van der Waals interactions and hydrogen bonding.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic data for this compound are inferred from related 1,2,4-oxadiazole derivatives and general functional group behavior.

Nuclear Magnetic Resonance (NMR)
Proton Environment Expected δ (ppm) Multiplicity Source
Oxadiazole ring protons (C3-H) 6.5–7.0 Singlet
Isopropyl CH(CH₃)₂ 1.0–1.2 Septet
Acetic acid CH₂COOH 3.6–4.0 Singlet or multiplet
COOH proton (if deprotonated) Not observed (broad peak) -

Note: Exact chemical shifts depend on solvent, temperature, and sample purity.

Infrared Spectroscopy (IR)
Functional Group Characteristic Absorption (cm⁻¹) Assignment
C=O (carboxylic acid) 1700–1750 Stretching vibration
C–N (oxadiazole) 1250–1300 Aromatic C–N bonding
O–H (carboxylic acid) 2500–3300 (broad) O–H stretching (if protonated)
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 170.17 (C₇H₁₀N₂O₃) observed via electrospray ionization.
  • Fragmentation pattern : Loss of COOH (44 Da) yields m/z 126.17 (C₆H₉N₂O).

Tautomeric Behavior and Conformational Dynamics

The 1,2,4-oxadiazole core of this compound is stable and does not exhibit significant tautomerism under standard conditions. However, substituent effects and solvent interactions may influence conformational dynamics:

  • Tautomerism : Unlike hydroxy-substituted oxadiazoles, the carboxylic acid group does not participate in keto-enol tautomerism. The oxadiazole ring itself is locked in its aromatic form due to conjugation.
  • Conformational flexibility : The isopropyl group at position 5 may adopt multiple conformations (e.g., equatorial vs. axial), but steric hindrance from the acetic acid group likely favors a single low-energy conformation.

Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives

Compound Structure Key Differences Applications
This compound Oxadiazole + acetic acid Polar carboxylic acid group enhances solubility Cephalosporin modification, potential HDAC inhibitors
[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine Oxadiazole + methylamine Basic amine group for salt formation Intermediate in drug synthesis
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)propionic acid Oxadiazole + propionic acid Branched side chain Antiparasitic agents
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid Oxadiazole + benzoic acid Aromatic substituent Crystalline polymorphs for drug formulation

Functional group impact : The acetic acid moiety in the target compound confers higher polarity and reactivity compared to amine or alkoxy-substituted analogs, enabling participation in acid-base reactions or coordination chemistry.

Properties

IUPAC Name

2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4(2)7-8-5(9-12-7)3-6(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMXAYSYMPKABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Key Intermediate: Amidoxime

  • Starting Material: Isopropyl-substituted nitrile derivative (e.g., 5-isopropyl-1,2,4-oxadiazole precursor nitrile).
  • Reaction: Conversion of the nitrile group to amidoxime by reaction with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in aqueous or alcoholic medium.

Cyclization with Glyoxylic Acid or Equivalent

  • The amidoxime intermediate is then reacted with glyoxylic acid or its derivatives (e.g., glyoxylic acid esters or acid chlorides) to introduce the acetic acid side chain at position 3 of the oxadiazole ring.
  • Cyclodehydration is promoted by heating in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid, facilitating ring closure and formation of the 1,2,4-oxadiazole ring bearing the acetic acid substituent.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Isopropyl-substituted nitrile + Hydroxylamine hydrochloride + Base Reflux in ethanol/water Amidoxime intermediate
2 Amidoxime + Glyoxylic acid or ester Heating with POCl3 or PPA This compound

Example from Related Literature

A related synthetic approach for 1,3,4-oxadiazoles (which share similar cyclization chemistry) involves:

  • Preparation of hydrazide derivatives from esters via hydrazine hydrate.
  • Cyclodehydration with β-keto acids or acyl chlorides using phosphorus oxychloride as cyclizing agent.
  • Purification by crystallization and characterization by IR, NMR, and mass spectrometry.

This approach can be adapted for 1,2,4-oxadiazoles by using amidoximes instead of hydrazides and appropriate acid derivatives.

Characterization Data and Reaction Monitoring

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress; typical solvent systems include petroleum ether, ethyl acetate, and methanol mixtures.
  • Spectroscopic Analysis: IR spectroscopy to confirm functional groups (e.g., C=O stretch near 1700 cm⁻¹ for carboxylic acid, characteristic C=N and N–O stretches of oxadiazole).
  • NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR to confirm ring formation and substitution pattern.
  • Mass Spectrometry: To verify molecular weight and fragmentation pattern.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Isopropyl-substituted nitrile, hydroxylamine hydrochloride, glyoxylic acid or derivatives
Key reagents Phosphorus oxychloride (POCl3), polyphosphoric acid (PPA)
Solvents Ethanol, water, or suitable organic solvents
Reaction conditions Reflux for amidoxime formation; heating with dehydrating agent for cyclization
Monitoring TLC with petroleum ether:ethyl acetate:methanol (6:3:1)
Purification Crystallization from methanol or other solvents
Characterization IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, MS

Research Findings and Notes

  • The cyclization step is critical and requires carefully controlled temperature and dehydrating conditions to avoid side reactions.
  • The presence of the isopropyl substituent at the 5-position influences the reactivity and solubility of intermediates.
  • Amidoxime intermediates are generally stable and can be isolated or used in situ.
  • The final acetic acid functionality provides a handle for further derivatization or biological activity modulation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of oxadiazole derivatives. For example, related compounds have demonstrated significant growth inhibition against several cancer cell lines, including ovarian and lung cancers. The activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways .

Study on Anticancer Activity

A study published in the ACS Omega journal examined a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines. Among these compounds, one derivative exhibited over 85% growth inhibition against ovarian cancer cells (OVCAR-8) and moderate activity against other cancer types . This highlights the potential therapeutic applications of oxadiazole derivatives in oncology.

Antimicrobial Efficacy Study

Another study focused on synthesizing new oxadiazole derivatives and evaluating their antimicrobial properties against common pathogens. The results indicated that several synthesized compounds exhibited potent antibacterial and antifungal activities, suggesting their potential use as therapeutic agents in treating infections .

Pharmaceutical Applications

The unique properties of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid make it a candidate for various pharmaceutical applications:

  • Antibacterial Agents : Its efficacy against bacterial infections positions it as a potential lead compound for developing new antibiotics.
  • Anticancer Drugs : Given its demonstrated anticancer properties, further research could lead to the development of novel chemotherapeutic agents targeting specific cancer types.
  • Neuroprotective Agents : Some studies suggest that oxadiazole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism by which 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid exerts its effects depends on its molecular targets and pathways. The oxadiazole ring can interact with various biological targets, potentially influencing signaling pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-oxadiazole derivatives allows for tailored properties in research and development. Below is a comparative analysis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid with analogous compounds:

Substituent Effects on Physicochemical Properties

  • Hydrophilic vs. Lipophilic Groups: The 4-hydroxyphenyl substituent in 2-(3-(4-(5-(4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)acetic acid (9c) (C₂₃H₁₇N₂O₅, MW: 401.39) enhances polarity and hydrogen-bonding capacity compared to the propan-2-yl group in the target compound. This increases aqueous solubility but may reduce membrane permeability .

Functional Group Variations

  • Carboxylic Acid vs. Ester Derivatives :
    • Ethyl 2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetate (C₁₃H₁₄N₂O₃, MW: 246.26) replaces the acetic acid with an ethyl ester, improving lipophilicity for enhanced cellular uptake. The ester can act as a prodrug, hydrolyzing in vivo to release the active carboxylic acid .
  • Thioether Linkages :
    • Compounds like 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)thio)acetic acid () feature a sulfur atom instead of oxygen, altering electronic properties and metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Biological Activity References
This compound C₇H₁₀N₂O₃ 175.16 Propan-2-yl Carboxylic acid Not reported
2-(3-(4-(5-(4-Hydroxyphenyl)-oxadiazol-3-yl)phenoxy)phenyl)acetic acid (9c) C₂₃H₁₇N₂O₅ 401.39 4-Hydroxyphenyl, phenoxy Carboxylic acid Antimicrobial
2-((3-(3-Chlorophenyl)-oxadiazol-5-yl)thio)acetic acid C₁₀H₈ClN₃O₂S 277.70 3-Chlorophenyl, thioether Thioether, carboxylic acid Not reported
Ethyl 2-(5-(p-tolyl)-oxadiazol-3-yl)acetate C₁₃H₁₄N₂O₃ 246.26 p-Tolyl Ester Prodrug potential

Research Findings and Trends

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) enhance oxadiazole stability and intermolecular interactions, while electron-donating groups (e.g., propan-2-yl) increase lipophilicity .
  • Solubility-Bioavailability Balance : Carboxylic acid derivatives (e.g., target compound) exhibit higher solubility but may require formulation optimization for permeability, whereas ester derivatives () prioritize passive diffusion .
  • Antimicrobial Structure-Activity Relationships: Phenolic and aromatic substituents () correlate with antimicrobial efficacy, suggesting that the propan-2-yl group’s role warrants further investigation .

Biological Activity

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid is a compound featuring the oxadiazole moiety, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C8H12N4O3\text{C}_8\text{H}_{12}\text{N}_4\text{O}_3

It features a propan-2-yl substituent on the oxadiazole ring, which is known to influence its biological properties.

Oxadiazoles are recognized for their ability to interact with various biological targets. The mechanism of action for this compound may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Induction of Apoptosis : Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells through various signaling pathways.
  • Antimicrobial Activity : The compound may exhibit activity against bacterial and fungal pathogens by disrupting cellular processes.

Anticancer Properties

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity : In vitro assays have shown that this compound has cytotoxic effects against various cancer cell lines, including breast (MCF-7) and leukemia (CEM-13) cells. The IC50 values for these cell lines were reported in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-70.65
CEM-130.75
U9371.20

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that oxadiazole derivatives can inhibit the growth of various pathogens:

  • Bacterial Inhibition : In vitro studies have reported that this compound displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research highlights the anti-inflammatory properties of oxadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation pathways and significantly reduced cell viability in a dose-dependent manner .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The study revealed that compounds similar to this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid?

The compound is synthesized via cyclocondensation reactions, typically involving precursors like hydroxylamine derivatives and carboxylic acid equivalents. For example, 1,2,4-oxadiazole rings are often formed by heating nitrile oxides with carboxylic acids or their derivatives. A reflux setup with chloroacetic acid or its esters in a polar solvent (e.g., acetic acid) under controlled pH (using sodium acetate) is a common approach, analogous to methods used for triazole-thioacetic acids . Purification involves recrystallization from DMF/acetic acid mixtures to ensure high yield and purity.

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

  • Elemental Analysis : Determines empirical formula accuracy.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm⁻¹, N-O stretch of oxadiazole at ~950 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., isopropyl group protons as a septet at ~2.9 ppm, methyl groups as doublets).
  • X-ray Crystallography : Resolves 3D molecular geometry; SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement .
  • HPLC : Assesses purity (>95% is typical for research-grade material).

Advanced Research Questions

Q. How can researchers design experiments to synthesize and characterize metal complexes or salts derived from this compound?

  • Synthesis : React the acetic acid moiety with metal salts (e.g., FeSO₄, CuCl₂) in ethanol/water under reflux. Use stoichiometric equivalents (1:1 or 1:2 ligand:metal ratios) .
  • Characterization :
  • UV-Vis Spectroscopy : Detects d-d transitions in metal complexes.
  • Magnetic Susceptibility : Determines oxidation states (e.g., paramagnetism in Cu(II) complexes).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and hydration states.
    • Single-Crystal X-ray Diffraction : Resolves coordination geometry (e.g., octahedral vs. square planar) .

Q. What strategies are effective for modifying the acetic acid moiety to create bioactive derivatives?

  • Amide/Hydrazide Formation : React with amines/hydrazines in the presence of coupling agents (e.g., DCC, EDC). For example, hydrazide derivatives can be synthesized by refluxing with hydrazine hydrate .
  • Esterification : Use methanol/H₂SO₄ catalysis to produce methyl esters for improved lipid solubility.
  • Metal-Catalyzed Cross-Coupling : Introduce aryl/alkyl groups via Suzuki-Miyaura or Ullmann reactions to enhance pharmacological potential.

Q. How can computational tools predict the reactivity or biological activity of derivatives?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with oxadiazole-binding pockets).
  • QSAR Modeling : Correlate substituent effects (e.g., Hammett σ constants) with activity data to design optimized analogs.
  • DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

Q. What are the key considerations for resolving contradictory spectral or crystallographic data?

  • Data Validation : Cross-check NMR assignments using 2D techniques (COSY, HSQC).
  • Crystallographic Refinement : Address disorder in the isopropyl group using SHELXL’s PART instruction .
  • Dynamic Effects : Consider variable-temperature NMR to resolve conformational flexibility in solution.

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Toxicity : Classified as Acute Toxicity Category 4 (oral); avoid ingestion and skin contact .

Methodological Challenges

Q. How can researchers address low yields in oxadiazole ring formation?

  • Optimize reaction time/temperature (e.g., microwave-assisted synthesis reduces side reactions).
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Employ high-purity nitrile precursors to minimize byproducts .

Q. What techniques validate the stability of this compound under physiological conditions?

  • Simulated Biological Fluids : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
  • Mass Spectrometry : Detect hydrolytic products (e.g., cleavage of the oxadiazole ring).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid
Reactant of Route 2
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Reactant of Route 2
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid

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